molecular formula C14H17NO4 B11854792 Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

Cat. No.: B11854792
M. Wt: 263.29 g/mol
InChI Key: GBOSGPLQXZFOQU-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group, a methyl group, and an ethyl carbonate ester. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate typically involves the reaction of 2-methyl-3-oxo-5-phenylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethyl carbonate group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate can be compared with other similar compounds, such as:

    Ethyl (2-methyl-3-oxo-5-phenylpyrrolidine-1-carboxylate): This compound has a similar structure but lacks the carbonate ester group, which may result in different reactivity and biological activities.

    Mthis compound: The methyl ester analog of the compound, which may have different solubility and stability properties.

    Ethyl (2-methyl-3-oxo-5-phenylpyrrolidine-1-sulfonate): This compound contains a sulfonate group instead of a carbonate ester, which may affect its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

InChI

InChI=1S/C14H17NO4/c1-3-18-14(17)19-15-10(2)13(16)9-12(15)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3

InChI Key

GBOSGPLQXZFOQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON1C(C(=O)CC1C2=CC=CC=C2)C

Origin of Product

United States

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